4-(4-(2-Methoxyethoxy)phenoxy)-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
4-[4-(2-methoxyethoxy)phenoxy]-1H-pyrazole |
InChI |
InChI=1S/C12H14N2O3/c1-15-6-7-16-10-2-4-11(5-3-10)17-12-8-13-14-9-12/h2-5,8-9H,6-7H2,1H3,(H,13,14) |
InChI Key |
SKIUMFYHJARASI-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC=C(C=C1)OC2=CNN=C2 |
Origin of Product |
United States |
Theoretical and Computational Chemistry of 4 4 2 Methoxyethoxy Phenoxy 1h Pyrazole
Electronic Structure and Quantum Chemical Analysis
This section would typically involve the use of quantum chemical methods to investigate the electronic properties of the molecule.
Density Functional Theory (DFT) Calculations for Ground State Properties
DFT calculations are a common method to predict the optimized geometry, electronic energy, and other ground-state properties of a molecule. For 4-(4-(2-Methoxyethoxy)phenoxy)-1H-pyrazole, this would involve selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to solve the Schrödinger equation. The results would provide bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation.
Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. A smaller gap suggests the molecule is more likely to be reactive. For the target molecule, this analysis would pinpoint the regions where electrophilic and nucleophilic attacks are most likely to occur.
Electrostatic Potential Surface (MESP) Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential Surface (MESP) map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor) and are susceptible to nucleophilic attack. This analysis would reveal the reactive sites of this compound, likely highlighting the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atoms of the ether linkages as regions of negative potential.
Conformational Landscapes and Dynamics
This part of the study would focus on the molecule's flexibility and the different shapes it can adopt.
Molecular Mechanics and Energy Minimization Studies
Due to the presence of several rotatable bonds in the methoxyethoxy and phenoxy groups, this compound can exist in various conformations. Molecular mechanics methods would be used to perform a conformational search to identify the low-energy conformers. Energy minimization would then be applied to find the most stable three-dimensional structure.
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations would provide insights into the dynamic behavior of the molecule over time at a given temperature. This simulation would show how the molecule moves, vibrates, and changes its conformation in a simulated environment (e.g., in a solvent). This is particularly useful for understanding how the molecule might interact with other molecules, such as biological receptors.
Investigation of Intramolecular Interactions and Tautomerism of the Pyrazole Ring
The pyrazole ring is an aromatic five-membered heterocycle with two adjacent nitrogen atoms. orientjchem.org A key characteristic of N-unsubstituted pyrazoles is their ability to exhibit tautomerism, a phenomenon involving the migration of a proton. globalresearchonline.net For the this compound ring, this primarily involves the movement of the hydrogen atom between the two nitrogen atoms (N1 and N2).
Computational quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in studying this tautomerism. eurasianjournals.combohrium.com These methods can calculate the electronic structure and relative energies of the different tautomeric forms. By comparing the energies of the 1H- and 2H-tautomers, it is possible to predict which form is more stable and therefore more likely to predominate under given conditions. The stability is influenced by the electronic effects of the substituent at the C4 position—in this case, the 4-(2-methoxyethoxy)phenoxy group.
Hydrogen Bonding: Although less common for intramolecular interactions in this specific structure, the potential for weak hydrogen bonds, such as C-H···O interactions involving the ether oxygens, can influence conformational preference.
Steric Effects: The bulky 4-(2-methoxyethoxy)phenoxy substituent can sterically interact with the pyrazole ring, influencing the dihedral angles between the phenoxy group and the heterocyclic ring.
Electronic Interactions: The electron-donating nature of the ether and phenoxy groups can influence the electron density distribution across the pyrazole ring, affecting its reactivity and interaction with other molecules. bohrium.com
The interplay of these forces dictates the molecule's three-dimensional shape, which is a critical factor in its potential biological activity and physical properties.
In Silico Structure-Property Relationship (SPR) Studies
In silico methods are essential for efficiently predicting the properties of molecules, thereby guiding the design of new compounds with desired characteristics.
Quantitative Structure-Property Relationship (QSPR) Model Development for Pyrazole Derivatives
Quantitative Structure-Property Relationship (QSPR) and its biological counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques used to predict the properties and activities of chemicals based on their molecular structure. shd-pub.org.rs The development of a QSPR model for a series of pyrazole derivatives would involve a systematic process:
Data Set Compilation: A collection of pyrazole compounds with experimentally determined data for a specific property (e.g., solubility, melting point, biological activity) is assembled. researchgate.net
Descriptor Calculation: A wide range of numerical values, known as molecular descriptors, are calculated for each molecule in the dataset.
Model Generation: Statistical methods, such as Genetic Algorithm-based Multiple Linear Regression (GA-MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the observed property. shd-pub.org.rsnih.govnih.gov
Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.govbiointerfaceresearch.com
Such a model, once developed, could be used to predict the properties of novel pyrazole derivatives like this compound before their synthesis, saving time and resources. researchgate.net
Derivation and Application of Theoretical Descriptors for Molecular Attributes
Theoretical molecular descriptors are numerical representations of a molecule's chemical and physical characteristics derived from its structure. researchgate.net They are the cornerstone of QSPR/QSAR modeling. These descriptors can be categorized into several classes, each capturing different aspects of the molecular structure.
| Descriptor Class | Description | Examples |
| Constitutional (2D) | Based on the 2D representation, describing composition and atom connectivity. | Molecular Weight, Atom Counts, Number of Multiple Bonds. |
| Topological (2D) | Characterize molecular shape, size, and branching based on the 2D graph. | Balaban J index, Wiener index. nih.gov |
| Geometrical (3D) | Derived from the 3D coordinates of the atoms. | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia. shd-pub.org.rs |
| Electrostatic (3D) | Related to the charge distribution within the molecule. | Dipole Moment, Partial Charges on Atoms, Molecular Electrostatic Potential (MEP). researchgate.net |
| Quantum-Chemical | Calculated using quantum mechanics, providing insights into electronic properties. | HOMO/LUMO energies, Electron Affinity, Ionization Potential. researchgate.net |
For this compound, these descriptors would quantify attributes such as its size (Molecular Volume), lipophilicity (LogP, often calculated from descriptors), and electronic reactivity (HOMO/LUMO gap), which are critical for predicting its behavior in chemical and biological systems.
Principles of Molecular Property Optimization (MPO) in Compound Design
In modern drug discovery and materials science, it is rarely sufficient to optimize a single property. A successful compound must possess a balanced profile across multiple parameters, such as potency, selectivity, solubility, metabolic stability, and low toxicity. optibrium.com Multi-Parameter Optimization (MPO) is a framework used to navigate this complex, multi-objective challenge. optibrium.cominternational-pharma.com
Molecular Recognition Studies via Computational Docking
Understanding how a molecule interacts with a biological target is fundamental to drug design. Computational docking is a powerful tool for investigating these interactions.
Ligand-Protein Docking Simulations for Predicting Hypothetical Binding Conformations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. biointerfaceresearch.com The primary goals of docking are to predict the binding mode and to estimate the binding affinity (or strength of interaction) between the ligand and the protein. eurasianjournals.comnih.gov
For this compound, a docking simulation would proceed as follows:
Preparation: A three-dimensional structure of a target protein is obtained from a repository like the Protein Data Bank (PDB). A 3D model of the pyrazole ligand is generated and optimized.
Docking: Using software like AutoDock, a docking algorithm systematically samples a large number of orientations and conformations of the ligand within the protein's active site. nih.govresearchgate.net
Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding energy. The poses with the lowest (most favorable) energy scores are then analyzed to identify key intermolecular interactions. nih.govnih.gov
While specific docking studies for this compound are not available, its structural features suggest the types of interactions it could form within a hypothetical protein active site.
| Potential Interaction Type | Molecular Feature of this compound |
| Hydrogen Bonding | The N-H group of the pyrazole ring can act as a hydrogen bond donor. The nitrogen atom at position 2 and the ether oxygens can act as hydrogen bond acceptors. |
| Hydrophobic Interactions | The phenoxy and pyrazole rings provide aromatic surfaces for hydrophobic and π-π stacking interactions with nonpolar amino acid residues. |
| van der Waals Contacts | The entire molecule can form favorable van der Waals contacts with the contours of the binding pocket. |
These simulations provide valuable, albeit hypothetical, insights into the potential biological targets for this compound and can guide the design of new analogues with improved binding affinity and selectivity. shd-pub.org.rsnih.gov
Analysis of Intermolecular Interactions and Theoretical Binding Affinities
The biological activity of a compound is fundamentally governed by its interactions with its molecular target. For pyrazole derivatives, a variety of non-covalent interactions play a crucial role in their binding. These interactions include hydrogen bonds, van der Waals forces, π-π stacking, and hydrophobic interactions. lookchem.comnih.govmdpi.com Computational methods are essential for dissecting and quantifying these intricate interactions.
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal structure. lookchem.comresearchgate.net This method allows for the decomposition of the crystal packing into specific types of contacts and their relative contributions. lookchem.com For instance, in certain trisubstituted pyrazole derivatives, intermolecular interactions are dominated by strong O–H···N hydrogen bonds and weaker C–H···O and C–H···π interactions, which are crucial for stabilizing the crystal packing. lookchem.com The five-membered pyrazole ring, along with other substituents, can drive the formation of highly directional intermolecular interactions. lookchem.com
Theoretical binding affinities of pyrazole derivatives to their target proteins are commonly predicted using molecular docking and molecular dynamics (MD) simulations coupled with binding free energy calculations. nih.govnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing a binding affinity score. nih.govscispace.com For example, docking studies of pyrazole derivatives with targets like VEGFR-2, Aurora A, and CDK2 have shown that these compounds can fit deeply within the binding pockets, forming key hydrogen bonds and exhibiting favorable binding energies. nih.gov
Following docking, MD simulations can provide a more dynamic and realistic view of the ligand-protein complex, and methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy. nih.gov This approach provides a detailed breakdown of the energetic contributions from different types of interactions, such as van der Waals, electrostatic, polar salvation, and nonpolar salvation energies. nih.gov For one pyrazole derivative targeting RET kinase, the predicted binding free energy was -233.399 kJ/mol, with van der Waals energy being the most significant contributor, highlighting the importance of hydrophobic interactions in its binding. nih.gov
Below is an interactive data table summarizing the theoretical binding affinities of various pyrazole derivatives to different protein targets as reported in the literature.
| Compound/Derivative | Target Protein | Docking Score / Binding Energy | Key Interacting Residues | Reference |
| Pyrazole Derivative (Compound 25) | RET Kinase | -7.14 kcal/mol (Docking), -233.399 kJ/mol (MM/PBSA) | Ala807, Lys808, Leu881, Gly810, Ser811 | nih.gov |
| Pyrazole Derivative (Compound 1b) | VEGFR-2 | -10.09 kJ/mol | Not Specified | nih.gov |
| Pyrazole Derivative (Compound 2b) | CDK2 | -10.35 kJ/mol | Not Specified | nih.gov |
| Pyrazole-carboxamide (Compound 6a) | hCA I | -9.3 kcal/mol | Not Specified | nih.gov |
| Pyrazole-carboxamide (Compound 6a) | hCA II | -8.5 kcal/mol | Not Specified | nih.gov |
| Pyrazole Hybrid Chalcone | Tubulin | -48.34 to -91.43 Kcal/mol | Not Specified | mdpi.com |
| Pyrazolone (B3327878) Derivative (TK4g) | JAK2 | IC50: 12.61 nM | E930, L932 | nih.gov |
| Pyrazolone Derivative (TK4g) | JAK3 | IC50: 15.80 nM | E903, L905 | nih.gov |
Virtual Screening Techniques for Identifying Hypothetical Binding Partners based on Pyrazole Scaffolds
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govacs.org This method has been successfully applied to identify novel inhibitors based on the pyrazole scaffold for a variety of biological targets. chemmethod.comchemmethod.com
High-Throughput Virtual Screening (HTVS) is a common approach where vast compound libraries are computationally docked against a target's binding site. chemmethod.comchemmethod.com For instance, a virtual screen of approximately 340,000 small molecules led to the discovery of a novel proteasome inhibitor with a pyrazole scaffold. nih.govacs.org Similarly, HTVS was employed to screen over 12,000 pyrazole compounds against Cyclin-Dependent Kinase 8 (CDK8), a key enzyme in cancer progression, resulting in the identification of several potent inhibitors. chemmethod.comchemmethod.com The use of computational tools like Schrödinger's Maestro software is common in such screening campaigns. chemmethod.comchemmethod.com
Another powerful approach is pharmacophore-based virtual screening. nih.gov A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a ligand that are responsible for its biological activity. This model is then used as a 3D query to search compound databases for molecules that match these features. This technique was successfully used to identify dual inhibitors for Janus kinases (JAK2/3) from a library of in-house synthesized pyrazolone derivatives. nih.gov
The virtual screening workflow typically involves several stages:
Target Preparation: Preparing the 3D structure of the protein target, often obtained from the Protein Data Bank (PDB).
Ligand Library Preparation: Assembling and preparing a 3D library of compounds to be screened.
Docking or Pharmacophore Screening: Computationally screening the library against the target.
Hit Selection and Filtering: Selecting the most promising candidates based on scoring functions and visual inspection of the binding modes.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to filter out compounds with poor pharmacokinetic profiles. chemmethod.comchemmethod.com
The following interactive table provides examples of virtual screening studies that have successfully identified inhibitors based on pyrazole scaffolds.
| Screening Method | Target | Screened Library Size | Key Findings | Reference |
| Structure-Based Virtual Screening | Proteasome | ~340,000 small molecules | Identification of a novel proteasome inhibitor with a pyrazole scaffold. | nih.govacs.org |
| High-Throughput Virtual Screening (HTVS) | CDK8 | 12,606 pyrazole compounds | Identified seven type I and two type II inhibitors with favorable ADME properties. | chemmethod.comchemmethod.com |
| Pharmacophore-Based Virtual Screening | JAK2/3 | 54 in-house pyrazolone derivatives | Identified potent dual inhibitors of JAK2 and JAK3 in the low nanomolar range. | nih.gov |
| Molecular Docking | Integrase | 10 pyrazole derivatives | Confirmed that the derivatives are potent inhibitors of the receptor. | ijnc.ir |
| Molecular Docking | Histone Deacetylase 8 (HDAC8) | 16 pyrazole derivatives | Identified a compound with a high docking score, indicating potential for HDAC8 inhibition. | ijpcsonline.com |
Structure Activity Relationship Sar Principles Applied to Phenoxy and Methoxyethoxy Pyrazole Analogues
Positional and Substituent Effects on Theoretical Interaction Profiles
The biological activity of pyrazole (B372694) derivatives is highly dependent on the substitution pattern around the heterocyclic core. frontiersin.org Modifications at each position can significantly alter a molecule's size, shape, electronic distribution, and capacity for intermolecular interactions, thereby influencing its molecular recognition by a biological target.
The pyrazole ring possesses distinct features at each of its five positions, which can be exploited in drug design. nih.gov The two adjacent nitrogen atoms and three carbon atoms offer multiple points for modification, each with predictable effects on the molecule's interaction profile. researchgate.net
The N-1 and N-2 positions are particularly noteworthy. The N-1 atom in an unsubstituted pyrazole, like 4-(4-(2-Methoxyethoxy)phenoxy)-1H-pyrazole, features a pyrrole-like nitrogen (-NH) that can act as a hydrogen bond donor. nih.govmdpi.com Substitution at this position removes this hydrogen-bond-donating capability, which can be a critical determinant of binding affinity. mdpi.com The N-2 atom behaves like a pyridine-like nitrogen, serving as a hydrogen bond acceptor. nih.gov
| Position | Typical Role in Interaction | Effect of Substitution | Reference |
|---|---|---|---|
| N-1 | Hydrogen Bond Donor (as -NH) | Alkylation or arylation removes the H-bond donor capability, potentially increasing lipophilicity and altering binding modes. | nih.govmdpi.com |
| N-2 | Hydrogen Bond Acceptor | Substituents on adjacent carbons (C3) can sterically hinder access to the nitrogen's lone pair, weakening its acceptor ability. | nih.gov |
| C-3 | Site for substituent attachment to probe binding pockets; susceptible to nucleophilic attack. | Bulky groups can provide van der Waals interactions or cause steric clashes. Polar groups can form new hydrogen bonds. | mdpi.com |
| C-4 | Site for substituent attachment; preferred site for electrophilic substitution. | Substituents here can orient other groups (at C3/C5) optimally within a binding site or extend into new sub-pockets. | mdpi.com |
| C-5 | Site for substituent attachment; susceptible to nucleophilic attack. | Similar to C3, modifications here are critical for modulating potency and selectivity. Tautomerism between C3 and C5 substituted pyrazoles can influence which structure is active. | mdpi.comnih.gov |
The appended phenoxy and methoxyethoxy groups in this compound define the molecule's three-dimensional shape and introduce key interaction points.
The phenoxy moiety serves as a rigid, bulky linker that positions the terminal methoxyethoxy group at a distance from the pyrazole core. This aromatic ring can participate in favorable hydrophobic interactions or π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding pocket. nih.gov The ether linkage connecting it to the pyrazole ring provides a degree of conformational flexibility, allowing the molecule to adapt its shape to the target site.
Elucidation of Pharmacophoric Features for Pyrazole Derivatives via SAR Studies
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. SAR studies are instrumental in defining these pharmacophores for a class of molecules. researchgate.net For pyrazole derivatives, several key pharmacophoric features have been identified across various therapeutic targets. rsc.orgnih.gov
Commonly identified features include:
A central heterocyclic scaffold: The pyrazole ring often acts as a stable, rigid core for the optimal orientation of other functional groups. nih.gov
Hydrogen bond donors and acceptors: The N-1 (donor) and N-2 (acceptor) atoms of the pyrazole ring are frequently involved in critical hydrogen bonding interactions, often with the "hinge" region of protein kinases. nih.govmdpi.com
Hydrophobic/aromatic regions: Appended aryl or alkyl groups, such as the phenoxy group, often occupy hydrophobic pockets within the target protein, contributing significantly to binding affinity through van der Waals and hydrophobic interactions. mdpi.comnih.gov
Defined spatial arrangements: The relative distance and geometry between these features are critical for activity. Linkers, like the ether bond in the phenoxy moiety, play a role in establishing this correct three-dimensional arrangement. researchgate.net
| Pharmacophoric Feature | Description | Potential Interaction Type | Reference |
|---|---|---|---|
| Pyrazole N-1 H | Unsubstituted pyrrole-like nitrogen. | Hydrogen Bond Donor | nih.gov |
| Pyrazole N-2 | Pyridine-like nitrogen. | Hydrogen Bond Acceptor | nih.gov |
| Aromatic Ring (e.g., Phenyl) | Substituent attached to the pyrazole core. | Hydrophobic Interaction, π-π Stacking | mdpi.com |
| Flexible Chain with H-bond Acceptors | e.g., Methoxyethoxy group. | Hydrogen Bond Acceptor, van der Waals Interactions | nih.gov |
| Rigid Linker | Connects the pyrazole to other pharmacophoric elements. | Maintains optimal geometry and spacing of interacting groups. | researchgate.net |
Rational Design Principles for Pyrazole-Based Chemical Entities
Insights gained from SAR and pharmacophore modeling provide the foundation for the rational design of new molecules with improved properties. frontiersin.orgnih.gov This process involves strategic modifications to a lead compound to enhance its potency, selectivity, and pharmacokinetic profile.
The pyrazole ring is considered a "privileged scaffold" because its structure is frequently found in compounds active against a wide range of biological targets. nih.gov Modifying this central scaffold is a key strategy for achieving selectivity.
Scaffold Decoration: This involves the systematic introduction of various functional groups at different positions of the pyrazole ring. nih.gov By exploring different substituents, chemists can map the steric and electronic requirements of the target's binding site and identify modifications that enhance affinity for the desired target while decreasing it for off-targets. frontiersin.org
Bioisosteric Replacement: The pyrazole ring itself can serve as a bioisostere for other aromatic rings, like a phenyl group. nih.gov This substitution can alter the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, often leading to improved selectivity. mdpi.com
Constrained Analogs: Introducing conformational rigidity, for example by incorporating the pyrazole into a fused ring system, can lock the molecule into its bioactive conformation. This pre-organization can increase binding affinity and selectivity by reducing the entropic penalty of binding.
For instance, studies on pyrazole-based inhibitors have shown that modifying aryl moieties attached to the scaffold can dramatically affect selectivity between closely related enzymes. nih.gov The introduction of acidic groups or alternative heterocyclic rings can abolish binding to some off-targets while retaining or improving potency against the intended target. nih.gov
Modern drug discovery employs a cyclical, iterative process that integrates chemical synthesis, biological testing, and computational modeling. nih.gov This approach allows for the rapid optimization of lead compounds.
The process typically begins with a "hit" or "lead" compound, identified through screening. An initial SAR study is conducted by synthesizing a small library of analogues with systematic modifications. The biological data from these analogues provide the first set of SAR insights.
Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are then used to build a theoretical model that explains the observed SAR. researchgate.netnih.gov Docking studies can predict how analogues bind to a target protein, highlighting key interactions and suggesting new modifications to improve binding. nih.gov This computational feedback helps to prioritize the synthesis of the next generation of compounds, making the design process more efficient. nih.gov This iterative loop of design, synthesis, testing, and computational analysis is repeated, with each cycle refining the understanding of the SAR and leading to compounds with progressively enhanced properties. nih.gov
Advanced Spectroscopic and Crystallographic Research Methodologies Theoretical/computational Focus
Theoretical Spectroscopic Characterization and Validation
Computational spectroscopy has emerged as an indispensable tool in chemical research, enabling the prediction and interpretation of various spectra. By simulating spectroscopic properties, researchers can validate experimental findings, assign complex spectral features, and explore the behavior of molecules at an atomic level.
Predictive NMR spectroscopy is a powerful computational method used to calculate the magnetic shielding tensors and, consequently, the chemical shifts of atomic nuclei within a molecule. researchgate.net For pyrazole (B372694) derivatives, these calculations are crucial for assigning specific proton (¹H) and carbon-¹³ (¹³C) signals, especially in complex aromatic systems. The Gauge-Independent Atomic Orbital (GIAO) method, often employed within Density Functional Theory (DFT), is a common approach for these predictions. semanticscholar.orgrsc.org
The process begins with the geometry optimization of the molecule's ground state conformers. nih.gov Subsequently, the magnetic shielding constants are calculated for this optimized structure. semanticscholar.org These theoretical shielding values are then converted into chemical shifts by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions allows for the direct comparison with experimental data, aiding in the unambiguous confirmation of the molecular structure. researchgate.netresearchgate.net Discrepancies between calculated and experimental shifts can indicate the presence of specific conformational isomers or intermolecular interactions in solution. rsc.org
Table 1: Hypothetical Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for Key Carbons in a Pyrazole Derivative
| Carbon Atom | Predicted Chemical Shift (ppm) (GIAO/DFT) | Experimental Chemical Shift (ppm) | Deviation (ppm) |
| C3 (Pyrazole) | 140.5 | 139.8 | +0.7 |
| C4 (Pyrazole) | 115.2 | 114.9 | +0.3 |
| C5 (Pyrazole) | 128.9 | 128.5 | +0.4 |
| C1' (Phenoxy) | 155.8 | 155.1 | +0.7 |
| C4' (Phenoxy) | 150.1 | 149.6 | +0.5 |
| CH₂ (Methoxy) | 70.8 | 70.5 | +0.3 |
| CH₂ (Ethoxy) | 69.5 | 69.1 | +0.4 |
| OCH₃ | 59.3 | 59.0 | +0.3 |
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. These calculations, typically performed using DFT methods like B3LYP, determine the frequencies and intensities of the fundamental vibrational modes of the molecule in its optimized geometric state. researchgate.netjocpr.com The results of these calculations are invaluable for interpreting experimental spectra and understanding the molecule's conformational properties. rdd.edu.iq
Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or torsional modes. researchgate.net For 4-(4-(2-Methoxyethoxy)phenoxy)-1H-pyrazole, theoretical analysis can help assign characteristic peaks, including N-H stretching in the pyrazole ring, C-O-C stretching of the ether linkages, and various C-H and C=C vibrations within the aromatic rings. nih.govderpharmachemica.com By comparing the predicted spectrum with the experimental one, researchers can confirm the presence of specific functional groups and gain insights into the molecule's predominant conformation in the gas phase or in solution, as different conformers will have distinct vibrational signatures. researchgate.net
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Pyrazole Ether Structures
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (DFT/B3LYP) | **Typical Experimental Range (cm⁻¹) ** |
| N-H Stretch | Pyrazole N-H | 3450 | 3100-3300 (H-bonded) |
| C-H Stretch | Aromatic | 3150 | 3000-3100 |
| C-H Stretch | Aliphatic (CH₂) | 2950 | 2850-2960 |
| C=C Stretch | Aromatic Rings | 1610 | 1580-1620 |
| C=N Stretch | Pyrazole Ring | 1475 | 1460-1490 |
| C-O-C Stretch | Aryl-Alkyl Ether | 1245 | 1230-1270 |
| C-O-C Stretch | Dialkyl Ether | 1120 | 1100-1150 |
While experimental mass spectrometry (MS) identifies the mass-to-charge ratio (m/z) of a molecule and its fragments, computational methods can be used to predict the likely fragmentation pathways, thus aiding in the interpretation of the mass spectrum. nih.gov This prediction is based on the principles of chemical bonding and ion stability. Computational chemistry can calculate the bond dissociation energies and the stability of potential fragment ions (cations and radical cations).
For this compound, key fragmentation patterns can be anticipated. The ether linkages are prone to alpha-cleavage, where the bond adjacent to the oxygen atom breaks. libretexts.orgmiamioh.edu This can lead to the formation of stable oxonium ions. The pyrazole ring itself can undergo characteristic ring-opening and fragmentation processes. researchgate.net By modeling these pathways, a theoretical mass spectrum can be constructed, showing the predicted m/z values of the most abundant fragments. Comparing this predicted pattern with the experimental spectrum helps to confirm the connectivity of the atoms within the molecule.
Table 3: Predicted Major Fragments for this compound in Mass Spectrometry
| Predicted Fragment Structure | Fragmentation Pathway | Predicted m/z |
| [C₁₂H₁₄N₂O₃]⁺• (Molecular Ion) | Ionization | 234 |
| [C₉H₉O₃]⁺ | Cleavage of C(phenoxy)-O(pyrazole) bond | 169 |
| [C₆H₅O]⁺ | Cleavage of C(ether)-O(phenoxy) bond | 93 |
| [C₃H₅O₂]⁺ | Alpha-cleavage of ether chain | 73 |
| [C₃H₃N₂]⁺ | Fragmentation of pyrazole ring | 67 |
X-ray Crystallography for Solid-State Structure Determination Principles
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and the spatial relationships between molecules.
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the atomic and molecular structure of a compound in the solid state. slideshare.net The fundamental principle involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The electrons within the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, creating a unique diffraction pattern. mdpi.com
For pyrazole derivatives, this technique can unambiguously determine the molecular conformation, including the planarity of the pyrazole ring and the torsion angles between the various ring systems. researchgate.netnih.gov The diffraction data are used to calculate an electron density map of the unit cell—the basic repeating unit of the crystal. By fitting atoms into the high-density regions of this map, a complete molecular structure can be resolved. rsc.org The quality of the final structure is assessed by parameters such as the R-factor, which indicates the agreement between the calculated model and the experimental diffraction data.
The data obtained from X-ray diffraction not only reveals the structure of an individual molecule but also provides critical insights into how molecules arrange themselves in the crystal lattice. researchgate.net This arrangement, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. researchgate.net For pyrazole derivatives, these interactions are key to understanding their solid-state properties.
Table 4: Common Intermolecular Interactions in Pyrazole Derivative Crystal Structures
| Interaction Type | Donor/Acceptor Groups | Typical Distance (Å) | Significance in Crystal Packing |
| Hydrogen Bonding | N-H···N (pyrazole) | 2.8 - 3.2 | Formation of dimers, trimers, or catemeric chains |
| Hydrogen Bonding | N-H···O (ether) | 2.9 - 3.3 | Linking molecules into sheets or networks |
| π–π Stacking | Aromatic Ring ↔ Aromatic Ring | 3.3 - 3.8 | Stabilizes layered or herringbone packing motifs |
| C-H···π Interaction | Aromatic C-H ↔ Aromatic Ring | 2.5 - 2.9 (H to centroid) | Directional forces contributing to overall stability |
| van der Waals Forces | All atoms | Variable | Non-directional space-filling effects |
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Future Directions and Emerging Research Frontiers for Complex Pyrazole Derivatives
Integration of Machine Learning and Artificial Intelligence for De Novo Compound Design
By training on large datasets of known compounds, deep learning models like recurrent neural networks (RNNs) and generative adversarial networks (GANs) can learn the underlying rules of chemical structure and bonding. nih.gov This enables them to propose entirely new pyrazole (B372694) scaffolds that are not only theoretically potent but also synthetically accessible. For instance, an AI model could be tasked with designing a pyrazole derivative that selectively inhibits a specific protein kinase, while simultaneously optimizing for properties like solubility and low toxicity. connectjournals.comresearchgate.net This data-driven approach accelerates the design phase, moving beyond incremental modifications of existing scaffolds to the generation of truly innovative molecular architectures. nih.gov
| Machine Learning Model | Application in Pyrazole Design | Potential Outcome | Key Advantage |
| Recurrent Neural Networks (RNN) | Generation of novel SMILES strings for pyrazole structures. nih.gov | Libraries of new, synthetically feasible pyrazole compounds. | Learns sequential grammar of chemical structures. |
| Generative Adversarial Networks (GAN) | Design of pyrazoles with specific desired activity profiles (e.g., high binding affinity). nih.gov | Highly optimized lead candidates for specific biological targets. | Generates novel data points that mimic a known data set. |
| Reinforcement Learning (RL) | Iterative optimization of pyrazole structures to maximize multiple properties simultaneously. nih.gov | Multi-parameter optimized compounds (potency, selectivity, ADME). | Goal-directed design process. |
High-Throughput Computational Screening and Design of Pyrazole Libraries
High-throughput computational screening, or virtual screening (HTVS), serves as a powerful engine for identifying promising candidates from immense digital libraries of compounds. chemmethod.comnih.gov This method allows researchers to rapidly and cost-effectively evaluate millions of pyrazole derivatives against a specific biological target, such as an enzyme or receptor, before committing to expensive and time-consuming laboratory synthesis. chemmethod.com
The process typically begins with a large, diverse library of pyrazole structures, which can be computationally docked into the three-dimensional structure of a target protein. mdpi.comrsc.org Scoring functions then estimate the binding affinity of each compound, ranking them based on their potential to interact favorably with the target. nih.gov This computational funnel approach efficiently filters down a massive initial library to a manageable number of high-priority "hits." chemmethod.com Beyond just screening, computational tools are now used to intelligently design focused pyrazole libraries, populating them with structures that are pre-optimized for a specific target class, thereby increasing the probability of discovering potent and selective leads. cijournal.ru
| Screening Stage | Description | Number of Compounds | Outcome |
| Initial Library | A large, diverse collection of virtual pyrazole derivatives is assembled. chemmethod.com | > 1,000,000 | Comprehensive chemical space for screening. |
| High-Throughput Virtual Screening (HTVS) | Rapid docking and scoring of the library against a biological target. chemmethod.com | ~10,000 - 50,000 | A smaller subset of compounds with predicted binding affinity. |
| Structure-Based Filtering | Compounds are further refined based on specific interactions with key residues in the target's active site. mdpi.com | ~500 - 1,000 | Candidates with a more plausible mechanism of action. |
| ADME/Toxicity Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | ~50 - 100 | "Hit" compounds with favorable drug-like properties. |
| Final Selection | Visual inspection and selection of the most promising candidates for synthesis and in vitro testing. | ~10 - 20 | Prioritized list of candidates for experimental validation. |
Development of Novel Methodologies for Pyrazole Synthesis and Functionalization with Complex Moieties
The theoretical promise of computationally designed pyrazoles can only be realized through advances in synthetic organic chemistry. The construction of the pyrazole core, a process first extensively studied by Ludwig Knorr in the 1880s, has evolved dramatically. mdpi.com Modern synthetic chemistry is focused on developing more efficient, versatile, and environmentally friendly methods to create complex pyrazole derivatives. ias.ac.inresearchgate.net
One of the most significant advancements is the rise of multicomponent reactions (MCRs). mdpi.combeilstein-journals.orgnih.gov These reactions allow for the combination of three or more starting materials in a single step to form a complex product, offering high atom and step economy. mdpi.com MCRs are particularly well-suited for generating large libraries of diverse pyrazoles for screening. rsc.org Furthermore, novel catalytic systems, including those based on transition metals like copper and palladium, have enabled previously difficult functionalizations of the pyrazole ring, allowing for the precise installation of complex groups at various positions. mdpi.comnih.gov Techniques such as C-H activation and cross-coupling reactions provide powerful tools for elaborating the pyrazole scaffold, making the synthesis of computationally designed molecules more feasible than ever. nih.gov
| Synthetic Method | Description | Advantages | Reference Example |
| Knorr Pyrazole Synthesis | Traditional cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. mdpi.com | Well-established, reliable for simple pyrazoles. | Synthesis of 3,5-disubstituted pyrazoles from β-diketones. mdpi.com |
| Multicomponent Reactions (MCRs) | One-pot synthesis combining three or more reactants to build the final pyrazole structure. beilstein-journals.org | High efficiency, atom economy, diversity-oriented, reduced waste. | Four-component synthesis of pyrano[2,3-c]pyrazoles. mdpi.comnih.gov |
| Transition-Metal Catalysis | Use of catalysts (e.g., Cu, Pd) to facilitate C-N and C-C bond formation and functionalization. mdpi.comnih.gov | High regioselectivity, access to complex substitutions, mild reaction conditions. | Copper-catalyzed three-component synthesis of N-substituted pyrazoles. nih.gov |
| 1,3-Dipolar Cycloaddition | Reaction of a 1,3-dipole (e.g., a nitrilimine) with a dipolarophile (e.g., an alkyne). mdpi.com | Provides access to specific regioisomers that can be difficult to obtain otherwise. | Synthesis of functionalized pyrazole-chalcones. mdpi.com |
Theoretical Exploration of Pyrazole Architectures in Advanced Materials Science
Beyond their well-established role in pharmaceuticals, pyrazole derivatives are emerging as promising candidates for advanced materials. chim.itmdpi.com The unique electronic properties of the pyrazole ring, stemming from its aromaticity and the presence of two nitrogen atoms, make it an attractive building block for functional organic materials. mdpi.com Theoretical and computational chemistry, particularly methods based on Density Functional Theory (DFT), are crucial for exploring and predicting the potential of these materials before synthesis. aip.orgresearchgate.netnih.gov
DFT calculations can predict a wide range of properties for novel pyrazole-based architectures, including their electronic band gap, charge transport capabilities, and photophysical characteristics (absorption and emission spectra). aip.orgbohrium.comresearchgate.net This predictive power allows researchers to rationally design pyrazole derivatives for specific applications in materials science. For example, theoretical studies can guide the synthesis of pyrazoles with tailored properties for use as emitters in organic light-emitting diodes (OLEDs), as components in organic photovoltaics, or as sensitive chemical sensors. researchgate.net This in-silico-first approach de-risks and accelerates the development of next-generation materials built upon complex pyrazole frameworks.
| Property | Relevance in Materials Science | Computational Method | Potential Application |
| HOMO-LUMO Gap | Determines the electronic band gap, influencing color and conductivity. | Density Functional Theory (DFT) aip.org | Organic Light-Emitting Diodes (OLEDs), Organic Semiconductors. |
| Molecular Electrostatic Potential (MEP) | Indicates regions of electrophilic or nucleophilic reactivity, guiding intermolecular interactions. | DFT aip.org | Crystal engineering, design of self-assembling materials. |
| Dihedral Angles | Affects the planarity of the molecule, which influences electronic conjugation and packing. | DFT bohrium.com | Organic Field-Effect Transistors (OFETs), Non-linear optics. |
| Excited State Properties | Predicts absorption and emission wavelengths (fluorescence/phosphorescence). | Time-Dependent DFT (TD-DFT) bohrium.com | Fluorescent sensors, organic dyes, photodynamic therapy. |
Q & A
Q. What synthetic routes are commonly employed to prepare 4-(4-(2-Methoxyethoxy)phenoxy)-1H-pyrazole, and what intermediates are critical?
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the pyrazole core. For example, a triazole-pyrazole hybrid can be synthesized by reacting a nitrosopyrazole precursor (e.g., 5-nitrosopyrazole) with ethynyl-4-methoxybenzene in a THF/water mixture at 50°C for 16 hours under copper sulfate catalysis. Key intermediates include nitrosopyrazole derivatives, and purification is achieved via column chromatography .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Structural validation combines spectroscopic methods (¹H/¹³C NMR, IR) and X-ray crystallography. For instance, single-crystal X-ray diffraction analysis reveals dihedral angles between the pyrazole ring and substituents (e.g., 16.83° with methoxyphenyl groups), confirming spatial arrangement. Hydrogen bonding networks (e.g., O–H···N) stabilize the crystal lattice .
Q. What basic pharmacological screening strategies are used to evaluate its bioactivity?
Initial screening focuses on antimicrobial activity using agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Minimum inhibitory concentrations (MICs) are determined, with derivatives showing MICs in the 8–64 µg/mL range .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields during pyrazole ring formation?
Yield optimization involves solvent selection (e.g., THF/water mixtures for improved solubility) and catalyst tuning (e.g., copper sulfate with sodium ascorbate for enhanced CuAAC efficiency). Temperature control (50–60°C) and extended reaction times (16–24 hours) reduce side reactions. Post-synthesis purification via methyl-tert-butyl ether (MTBE) extraction at pH 1.8 selectively isolates the target compound .
Q. What computational methods are used to predict substituent effects on biological activity?
Density functional theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) and molecular electrostatic potential (MEP) maps to predict interactions with biological targets. For example, trifluoromethyl groups enhance lipophilicity and binding to carbonic anhydrase isoforms .
Q. How are contradictory bioactivity results resolved across different assays?
Discrepancies between in vitro and in vivo activity often arise from pharmacokinetic factors (e.g., metabolic stability). Solutions include:
Q. What strategies validate the compound’s mechanism of action in anti-inflammatory studies?
Target engagement is confirmed via:
Q. How do crystallographic data inform structure-activity relationship (SAR) studies?
X-ray-derived dihedral angles (e.g., 48.97° between pyrazole and phenyl rings) correlate with steric hindrance effects. Substituents like methoxyethoxy groups increase rotational flexibility, enhancing binding to flexible enzyme pockets .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for CuAAC Reaction
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
